![molecular formula C9H16NNaO4S B2721805 钠;3-[(2-甲基丙烷-2-基)氧羰基氨基]环丁烷-1-磺酸盐 CAS No. 2580145-51-1](/img/structure/B2721805.png)

钠;3-[(2-甲基丙烷-2-基)氧羰基氨基]环丁烷-1-磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

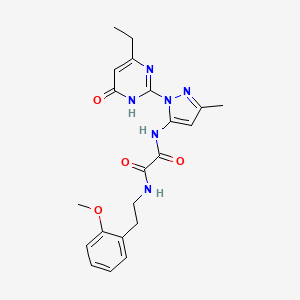

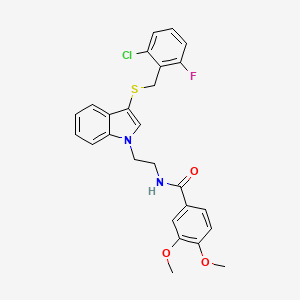

Sodium sulfinates, including Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate, have become popular due to their versatile reactivity . They are odorless, moisture-insensitive, easy-to-handle, and bench-stable . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis

The molecular formula of Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate is C9H16NNaO4S. The molecular weight is 257.28.Chemical Reactions Analysis

Sodium sulfinates, including Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate, have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .科学研究应用

化学合成和反应

共轭加成和环化反应

研究已经探索了类似化合物的共轭加成和环化反应,证明了亚磺酸钠在有机合成中的效用。例如,已经重点介绍了在碘存在下环丙基亚丙烯酮与亚磺酸钠进行有效的共轭加成和5-endo-trig环化反应。此过程促进了稠密官能化磺酰呋喃的合成,展示了一种将亚磺酸盐基团并入复杂分子的方法 (Miao 等,2017)。

聚-3,3-双(氯甲基)-氧杂环丁烷衍生物的合成

另一个应用涉及氯甲基基团与有机碱盐反应以制备聚-3,3-双(氯甲基)氧杂环丁烷的衍生物。此过程使用各种试剂(包括氰化钠和乙酸钠)来取代氯甲基基团,展示了反应性和创造新化学结构的潜力 (Minoura 等,1967)。

烯烃化合物的磺酰化和膦酰化

亚磺酸钠已被用于生成磺酰自由基,该自由基加成到烯烃化合物中,生成磺酰化产物。此应用突出了亚磺酸钠在有机合成中的多功能性,特别是在烯烃的功能化中 (Mochizuki 等,1996)。

未来方向

Sodium sulfinates, including Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate, have shown promising results in site-selective C–H sulfonylation, photoredox catalytic transformations and electrochemical synthesis . These areas could be potential future directions for research and development .

属性

IUPAC Name |

sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-6-4-7(5-6)15(12)13;/h6-7H,4-5H2,1-3H3,(H,10,11)(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGNFGCVKHATOT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NNaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)

![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)

![dimethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2721744.png)

![2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2721745.png)